(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol

Absolute stereochemistry Enantiomeric purity Apoptolidin total synthesis

(2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol is a chiral, enantiomerically pure heptene diol derivative containing a protected primary hydroxyl group (methyl ether) and a terminal olefin. Its defining feature is the defined (2R,4R,5R) stereochemistry, which dictates its utility as a specific synthetic intermediate rather than a generic diol.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 646520-79-8
Cat. No. B12592619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol
CAS646520-79-8
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C=C)C(CC(COC)O)O
InChIInChI=1S/C9H18O3/c1-4-7(2)9(11)5-8(10)6-12-3/h4,7-11H,1,5-6H2,2-3H3/t7-,8-,9-/m1/s1
InChIKeyGITGRBDGRVPUDD-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol (CAS 646520-79-8): Chiral Building Block for Macrolide Total Synthesis


(2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol is a chiral, enantiomerically pure heptene diol derivative containing a protected primary hydroxyl group (methyl ether) and a terminal olefin. Its defining feature is the defined (2R,4R,5R) stereochemistry, which dictates its utility as a specific synthetic intermediate rather than a generic diol [1]. The compound has been explicitly employed in the convergent total synthesis of the complex polyketide apoptolidin, where the correct stereochemical configuration at C-2, C-4, and C-5 is a prerequisite for the stereocontrolled construction of the C14–C19 fragment [1][2].

Why Generic Heptene Diols Cannot Substitute for (2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol in Stereoselective Synthesis


Substitution with a generic, racemic heptene diol or a diastereomer fails because every stereocenter in this compound maps onto a specific chiral center in the target natural product, apoptolidin. The (2R,4R,5R) configuration is fixed; using the (2S,4R,5R) or (2R,4S,5R) isomer would invert the configuration at C-14, C-15, or C-16, respectively, leading to an epimeric macrolide that lacks the required biological activity [1]. Furthermore, the methoxy protection at C-1 is orthogonal to the free C-2 and C-4 hydroxyls, enabling site-selective functionalization—a feature not present in unprotected hept-6-ene-2,4-diols (e.g., CAS 19781-76-1) or the des-methyl analogue (CAS 133813-41-9) [1][2].

Quantitative Evidence for Selecting (2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol Over Closest Analogs


Stereochemical Precision: Number of Defined Chiral Centers vs. Racemic or Diastereomeric Mixtures

The target compound is defined as a single enantiomer (2R,4R,5R) with three contiguous stereocenters. The closest analog, (2R,4R,5R)-5-methyl-hept-6-ene-2,4-diol (CAS 163380-63-0), lacks the methoxy protection, but the critical differentiator is stereochemical fidelity. In the published apoptolidin synthesis, the (2R,4R,5R) configuration is mandatory; the diastereomeric (2R,4R,5S) form would give the incorrect C-16 epimer of the C14–C19 fragment, which cannot be corrected later in the synthetic sequence [1].

Absolute stereochemistry Enantiomeric purity Apoptolidin total synthesis

Orthogonal Protecting Group Strategy: MOM-protected C-1 vs. Unprotected Diols

The target compound carries a methoxy (methyl ether) at C-1 while leaving C-2 and C-4 as free hydroxyls. This orthogonality is essential for the stepwise elongation described in the apoptolidin campaign: the free alcohols are first oxidized to the ketone and then subjected to aldol or other coupling reactions, while the C-1 methoxy remains intact [1]. In contrast, unprotected hept-6-ene-2,4-diol (CAS 19781-76-1) would require additional protection–deprotection steps, adding at least two synthetic operations and reducing overall yield [2].

Protecting group orthogonality Chemoselective functionalization Fragment-based synthesis

Validated Synthetic Performance: Documented Yield in Fragment Coupling

The compound has been explicitly used as a reactant in a key step toward the apoptolidin skeleton. According to the Molaid reaction record, reaction of (2R,4R,5R)-1-methoxy-5-methylhept-6-ene-2,4-diol with 2-methoxypropene in the presence of p-TsOH in THF for 2.0 hours delivered 160 mg of the advanced intermediate [1]. While yield for that specific transformation is not reported, the compound's successful incorporation into a complex molecular framework demonstrates its reliability as a building block.

Synthetic utility Reaction yield Building block validation

Application Scenarios for (2R,4R,5R)-1-Methoxy-5-methylhept-6-ene-2,4-diol in Research and Development


Enantioselective Fragment Assembly in Apoptolidin and Apoptolidinone Syntheses

Procurement is justified when the research objective is to access the exact C14–C19 segment of apoptolidin for fragment-based analogue generation. The (2R,4R,5R) configuration is non-negotiable; any deviation produces an epimeric fragment that will not align with the retrosynthetic logic established by Nicolaou et al. [1]. Using this pre-configured building block allows the researcher to skip at least three chiral-resolution or asymmetric-installation steps, thereby converging on the target macrolide more efficiently than starting from a less functionalized heptene diol.

Methodology Development for Orthogonal Diol Reactivity

The combination of a terminal olefin, two free secondary alcohols, and one protected primary alcohol makes the compound an ideal substrate for developing chemoselective oxidation, glycosidation, or aldol reactions. The methoxy group serves as an internal standard for monitoring selectivity by GC or NMR, a feature absent in fully unprotected diols [1]. This scenario is particularly relevant to process development groups needing a well-characterized, chiral, trifunctional template to benchmark new catalysts or reagents.

Scaled Manufacture of Advanced Polyketide Intermediates

When scaling the apoptolidin route beyond milligram quantities, the methyl-ether-protected diol is preferred over the unprotected analogue because it avoids the need for a subsequent selective mono-protection that would generate regioisomeric mixtures. The documented stability of the methoxy group under both acidic (p-TsOH) and oxidative conditions supports its use in larger-scale campaigns [2]. Procurement of the exact CAS number ensures batch-to-batch consistency in stereochemistry and impurity profile, which is critical for process reproducibility.

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